Hexachloroplatinic(IV) acid hydrate

CAS No.:

Cat. No.: VC13337331

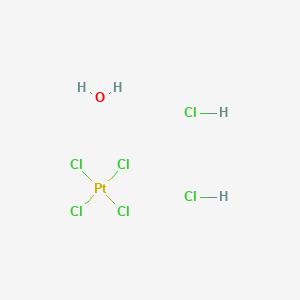

Molecular Formula: Cl6H4OPt

Molecular Weight: 427.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | Cl6H4OPt |

|---|---|

| Molecular Weight | 427.8 g/mol |

| IUPAC Name | tetrachloroplatinum;hydrate;dihydrochloride |

| Standard InChI | InChI=1S/6ClH.H2O.Pt/h6*1H;1H2;/q;;;;;;;+4/p-4 |

| Standard InChI Key | SLIOYUPLNYLSSR-UHFFFAOYSA-J |

| SMILES | O.Cl.Cl.Cl[Pt](Cl)(Cl)Cl |

| Canonical SMILES | O.Cl.Cl.Cl[Pt](Cl)(Cl)Cl |

Introduction

Chemical Identity and Fundamental Properties

Hexachloroplatinic(IV) acid hydrate is the hydronium salt of the hexachloroplatinate anion, with the general formula . Despite its shorthand notation , the compound exists as a hydrated crystalline solid, typically appearing as brownish-red hygroscopic crystals . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 26023-84-7 | |

| Molecular Weight | 409.81 g/mol (anhydrous basis) | |

| Crystal System | Cubic | |

| Solubility | Highly soluble in water |

The hexachloroplatinate anion adopts an octahedral geometry, with Pt–Cl bond lengths of approximately 2.32 Å . X-ray diffraction studies confirm that these anions form a cubic lattice interconnected via hydrogen bonds with water molecules .

Synthesis and Industrial Production

Traditional Aqua Regia Method

The most common synthesis route involves dissolving platinum metal in aqua regia (a 3:1 mixture of HCl and HNO):

This exothermic reaction yields an orange-red solution, which is evaporated to obtain crystalline hydrates . Historically, concerns about nitrosonium contamination arose, but modern analyses confirm its absence post-evaporation .

Advanced Purification Techniques

A patented method (CN101987748A) enhances purity by eliminating nitrogen oxides through sequential HCl addition and hydrogen peroxide oxidation :

-

Decomposition: Pt metal is heated at 170–190°C in 3:1 HCl:HNO.

-

Denitrification: Excess HCl is added at 150°C to remove NO.

-

Crystallization: Filtrate is concentrated with HCl and HO to precipitate high-purity crystals .

Comparative Analysis of Synthesis Methods

| Parameter | Aqua Regia Method | Patented Method |

|---|---|---|

| Purity | 95–98% | >99% |

| Nitrogen Contaminants | Trace | Undetectable |

| Yield Efficiency | Moderate | High |

Structural and Coordination Chemistry

Solid-State Structure

Crystallographic data reveal that anions form a face-centered cubic lattice, with water molecules occupying interstitial sites. Hydrogen bonding between and stabilizes the structure .

Aqueous Speciation and Hydrolysis

EXAFS studies demonstrate pH-dependent speciation in solution :

-

pH < 2: Dominant species is .

-

pH 2–6: Sequential hydrolysis produces and .

-

pH > 6: Formation of hydroxo complexes (e.g., ).

Photochemical reactions under light exposure accelerate ligand substitution, favoring aquo species .

Thermal Decomposition and Reactivity

Heating hexachloroplatinic acid hydrate above 300°C induces decomposition:

Further heating yields metallic platinum via intermediate PtCl .

Analytical and Industrial Applications

Potassium Quantification

The compound precipitates potassium selectively as , enabling gravimetric analysis in 85% ethanol .

Catalyst Precursor

Hexachloroplatinic acid is a key precursor for:

-

Fuel cell electrocatalysts

-

Petrochemical reforming catalysts

-

Silicone cross-linking agents

| Application | Mechanism | Reference |

|---|---|---|

| Naphtha Reforming | Pt nanoparticles on AlO support | |

| Hydrogenation | Heterogeneous Pt/SiO systems |

Recent Research Advances

EXAFS Studies on Hydrolysis Dynamics

Synchrotron-based EXAFS at Argonne National Laboratory quantified ligand exchange rates:

Photochemical Tuning of Speciation

UV irradiation at 254 nm accelerates aquation, enabling precise control over Pt complex distribution .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume